tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate
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Overview
Description
tert-Butyl 8-(aminomethyl)-5-azaspiro[25]octane-5-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common method involves the reaction of a suitable amine with a spirocyclic ketone or aldehyde under reductive amination conditions. The tert-butyl ester group can be introduced using tert-butyl chloroformate or di-tert-butyl dicarbonate in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure imparts unique steric and electronic properties that are valuable in the design of new materials and catalysts.
Biology
In biological research, this compound can be used as a scaffold for the development of bioactive molecules. Its structural features make it a suitable candidate for the design of enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It can serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound may find applications in the development of new materials with unique mechanical or chemical properties. Its spirocyclic structure can contribute to the stability and performance of these materials.
Mechanism of Action
The mechanism of action of tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-aminomethyl-6-azaspiro[2.5]octane-6-carboxylate
- tert-Butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate
Uniqueness
tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate is unique due to its specific spirocyclic structure and the position of the functional groups. This structural arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
tert-butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-4-10(8-14)13(9-15)5-6-13/h10H,4-9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCWTVVWRRSCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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